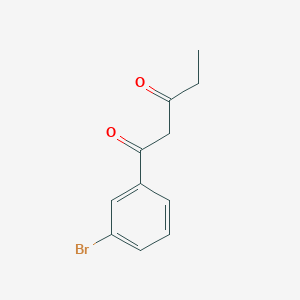
1-(3-Bromophenyl)pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound features a bromine atom attached to a phenyl ring, which is further connected to a pentane-1,3-dione moiety. The presence of both bromine and the diketone structure makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the sequential Michael addition and retro-Claisen condensation of 1,3-diarylpropan-1,3-diones with nitrostyrenes . This method provides a straightforward route to the desired compound under mild, transition-metal-free conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromophenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The diketone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the diketone moiety.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)pentane-1,3-dione has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules.
Organic Electronics: It serves as an electron acceptor in the design of dyes for solar cells and other electronic applications.
Photopolymerization: The compound is used as a photoinitiator in polymerization reactions.
Optical Sensing: It is employed in the development of sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)pentane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets through its bromine and diketone functionalities, forming covalent or non-covalent interactions with proteins or enzymes. In organic electronics, its electron-accepting properties facilitate charge transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)pentane-1,3-dione: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)pentane-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)butane-1,3-dione: Similar structure but with a shorter carbon chain.
Uniqueness
1-(3-Bromophenyl)pentane-1,3-dione is unique due to the specific positioning of the bromine atom and the length of the carbon chain, which can influence its reactivity and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C11H11BrO2 |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
Clave InChI |
QQROBCKFFPGRFI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


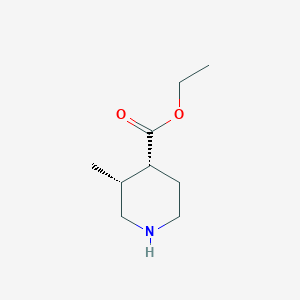
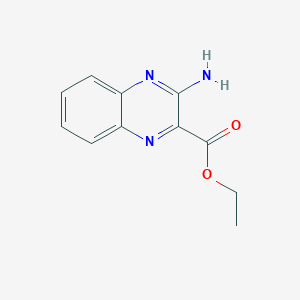
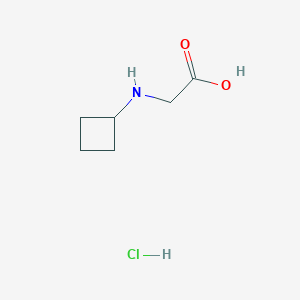
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
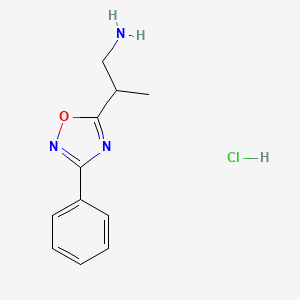
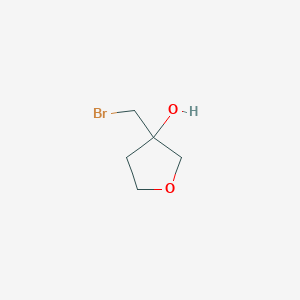
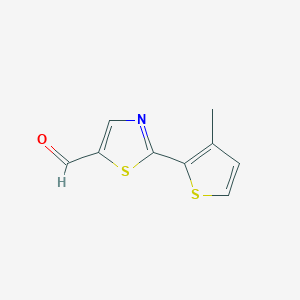
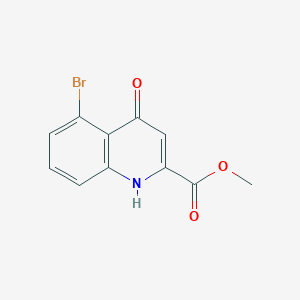
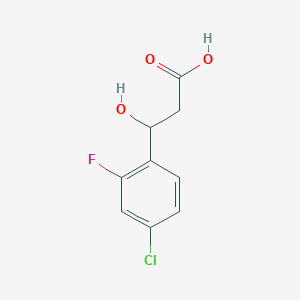


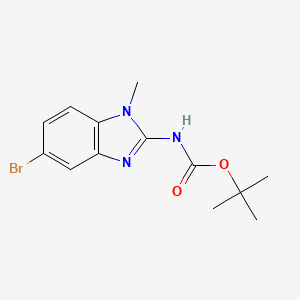
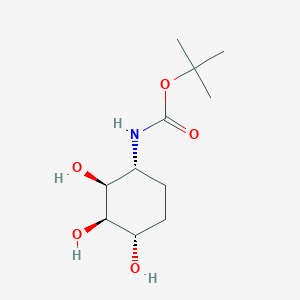
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]](/img/structure/B13508979.png)
